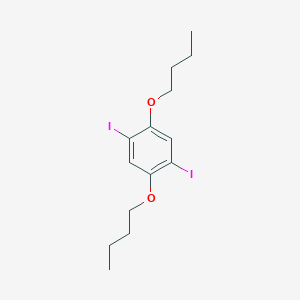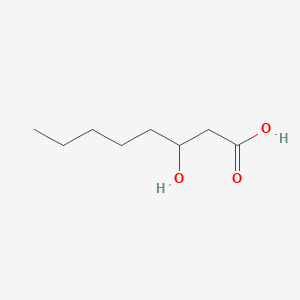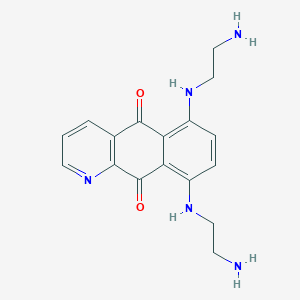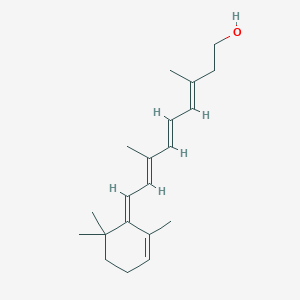
4,14-Retro-retinol
Overview
Description
4,14-Retro-retinol is a derivative of vitamin A, belonging to the family of retro-retinoids. These compounds are known for their lipophilic signaling properties, playing crucial roles in regulating cell growth and survival. This compound, specifically, has been identified for its growth-promoting effects in various cell types .
Mechanism of Action
Target of Action
4,14-Retro-retinol, also known as 14-Hydroxy-4,14-retro-retinol (14-HRR), is a metabolite of vitamin A . It primarily targets lymphocytes , where it plays a crucial role in normal lymphocyte proliferation .
Mode of Action
The mode of action of this compound is different from other classes of retinoids. While retinaldehydes and retinoic acids act through nuclear transcription factors, this compound intersects with signal transduction at a cytoplasmic or membrane site . It has a mutually reversible relationship with another retro-retinoid, anhydroretinol (AR), where one can reverse the effects of the other when given in pharmacological doses . This suggests a competition for a shared receptor .
Biochemical Pathways
It is known that it is a metabolite of vitamin a . It is also suggested that it may have a second messenger role in the cytoplasmic realm
Pharmacokinetics
It is known that it is a metabolite of vitamin a
Result of Action
The primary result of this compound action is the promotion of normal lymphocyte proliferation . It is also suggested to have a role in regulating cell growth . .
Action Environment
The action environment of this compound is primarily within the cytoplasmic or membrane site of lymphocytes It is known that vitamin a metabolites can play a role in the cytoplasmic realm .
Biochemical Analysis
Biochemical Properties
4,14-Retro-retinol interacts with various enzymes, proteins, and other biomolecules. It is involved in intracellular signaling activities
Cellular Effects
This compound influences cell function by promoting the growth of B lymphocytes and activating T lymphocytes . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,14-Retro-retinol typically involves the conversion of retinol through a series of chemical reactions. One common method includes the oxidation of retinol to retinal, followed by a reduction process to yield this compound. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. Techniques such as chromatography and crystallization are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions: 4,14-Retro-retinol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into other biologically active forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include 14-hydroxy-4,14-retro-retinol and anhydroretinol, each with distinct biological activities .
Scientific Research Applications
4,14-Retro-retinol has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of other retinoids and retro-retinoids.
Biology: Plays a role in cell growth and differentiation studies.
Medicine: Investigated for its potential in cancer therapy due to its ability to regulate cell proliferation and apoptosis.
Industry: Utilized in the production of vitamin A derivatives and related compounds.
Comparison with Similar Compounds
14-Hydroxy-4,14-retro-retinol: Known for its growth-promoting properties.
Anhydroretinol: Acts as a natural antagonist, inducing growth arrest and apoptosis.
All-trans-13,14-dihydroretinol: Another retinoid with distinct biological functions.
Uniqueness: 4,14-Retro-retinol is unique due to its dual role in promoting cell growth and reversing the effects of growth inhibitors like anhydroretinol. This balance makes it a critical compound in studies related to cell proliferation and apoptosis .
Properties
IUPAC Name |
(3E,5E,7E,9Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-ylidene)nona-3,5,7-trien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-12,21H,7,13-15H2,1-5H3/b8-6+,16-11+,17-9+,19-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSSYLJSLZBNKE-YIAYGWAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(C1=CC=C(C)C=CC=C(C)CCO)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=CCCC(/C1=C/C=C(\C)/C=C/C=C(\C)/CCO)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80418821 | |
| Record name | 4,14-Retro-retinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80418821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16729-22-9 | |
| Record name | 4,14-Retro-retinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80418821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are 4,14-retro-retinoids and how do they differ from other retinoids like retinoic acid?
A1: 4,14-retro-retinoids are a class of vitamin A metabolites characterized by a unique structure where the C14 hydroxyl group is oriented towards the C9 methyl group, distinguishing them from other retinoids like retinoic acid. Unlike retinoic acid, which binds to nuclear receptors and regulates gene transcription, 4,14-retro-retinoids are thought to act on cytoplasmic or membrane targets, influencing cell signaling pathways. []
Q2: What are the key biological activities of 14-hydroxy-4,14-retro-retinol (14-HRR)?
A2: 14-HRR is a key 4,14-retro-retinoid that promotes the growth of B lymphocytes and fibroblasts in serum-free culture conditions. It has also been shown to be involved in the activation of T lymphocytes by antigen receptor-mediated signals. This suggests a role for 14-HRR in immune system regulation. [, , , ]
Q3: How does Anhydroretinol (AR), another 4,14-retro-retinoid, interact with 14-HRR?
A3: AR acts as an antagonist to 14-HRR, competitively inhibiting its growth-supportive effects on lymphocytes and fibroblasts. This suggests that both retro-retinoids might share a common target or pathway, with AR potentially blocking 14-HRR binding or activity. [, , ]
Q4: How does AR induce cell death, and how does this differ from classical apoptosis?
A4: AR induces cell death by increasing intracellular oxidative stress, leading to morphological changes like surface blebbing and ballooning, eventually causing the cell to burst. [, ] Unlike classical apoptosis, which heavily relies on gene transcription and protein synthesis, AR-induced cell death appears to be initiated and executed primarily in the cytoplasm. This suggests a novel, non-classical mechanism of apoptosis potentially involving second messenger pathways. []
Q5: How do the teratogenic effects of 14-HRR and AR compare to retinol?
A5: Studies in mice have shown that both 14-HRR and AR are significantly less potent teratogens than retinol. This lower teratogenicity might be attributed to their inability to bind and activate retinoic acid nuclear receptors, as they lack the terminal carboxylic acid group essential for this interaction. Moreover, neither 14-HRR nor AR were found to be metabolized into acidic retinoids, further supporting their reduced teratogenic potential. []
Q6: What is known about the metabolism of 14-HRR and AR?
A6: Research suggests that 14-HRR can be esterified in the liver, and interestingly, can also be synthesized from AR. [] Notably, neither 14-HRR nor AR appear to be metabolized into acidic retinoids, including retinoic acid. [] This unique metabolic profile may contribute to their distinct biological activities compared to other retinoids.
Q7: Can 14-HRR be found naturally, and have its enantiomers been studied?
A7: Yes, 14-HRR is a naturally occurring metabolite of retinol found in various cell lines, including human B lymphocytes. [, , ] Studies have successfully synthesized and characterized both the (14R)- and (14S)-enantiomers of 14-HRR. Interestingly, both enantiomers, along with the racemic mixture, display similar biological activity in B cell survival and T cell activation assays. [] Further research is needed to definitively determine if a specific enantiomer is the true ligand for the target receptor and to fully characterize this protein.
Q8: What is the role of retinol dehydratase in the formation of AR?
A8: Retinol dehydratase is an enzyme that catalyzes the conversion of retinol to AR. [] This enzyme has a high affinity for retinol and is the first identified enzyme capable of utilizing free retinol at physiological concentrations. [] Its identification and characterization have provided valuable insights into the metabolic pathway of AR formation.
Q9: What are some of the analytical methods used to study 4,14-retro-retinoids?
A9: Various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to identify, quantify, and study the metabolism of 4,14-retro-retinoids in biological samples. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


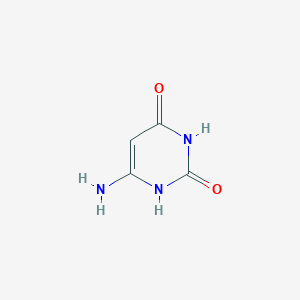
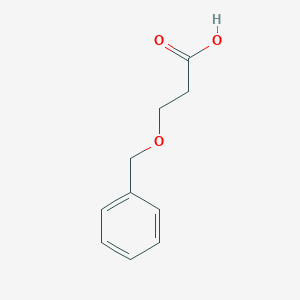
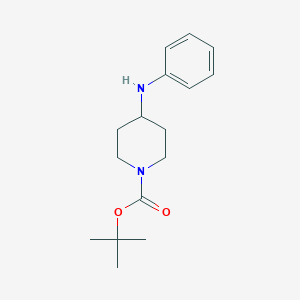
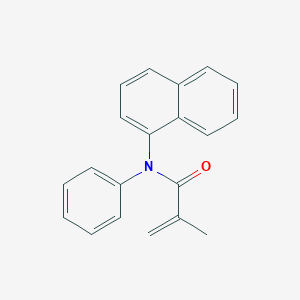
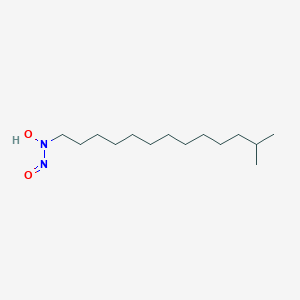
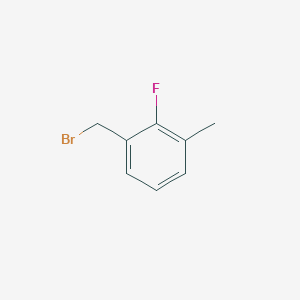
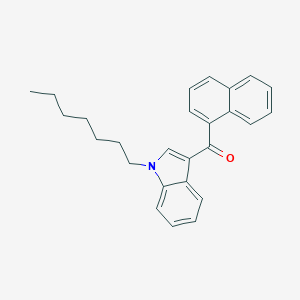
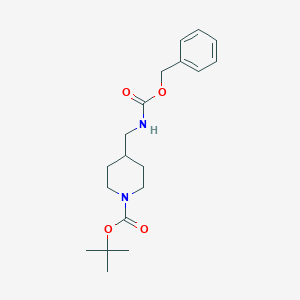
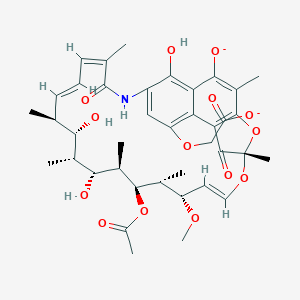
![25,26,27,28-Tetrapropoxycalix[4]arene](/img/structure/B118408.png)
![N-[3-[[2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-methoxyphenyl]octadecanamide](/img/structure/B118410.png)
